N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a synthetic organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, methylthiophene, and appropriate pyrimidine precursors.
Formation of Thienopyrimidine Core: The thienopyrimidine core is synthesized through a cyclization reaction involving the thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution Reactions:
Final Product Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl) in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thienopyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been explored for various scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes like tyrosine kinases.
Chemical Biology: It serves as a probe to study the interaction of thienopyrimidine derivatives with biological macromolecules.
Pharmaceutical Development: Potential use in the development of new therapeutic agents for diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves the inhibition of specific molecular targets, primarily kinases. The compound binds to the ATP-binding site of these enzymes, preventing their phosphorylation activity, which is crucial for the signaling pathways that regulate cell growth and survival. This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride
- N-(4-bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride
- N-(4-methylphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride
Uniqueness
N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity to targets, and overall efficacy compared to its chloro, bromo, and methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3S.ClH/c1-8-6-11-12(15-7-16-13(11)18-8)17-10-4-2-9(14)3-5-10;/h2-7H,1H3,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKUITFKYNGSRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.